molecular formula C17H27N3O4S B2363313 N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)isobutyramide CAS No. 897619-05-5

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)isobutyramide

Cat. No. B2363313
CAS RN: 897619-05-5
M. Wt: 369.48
InChI Key: LWUVFYZUIFRDLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)isobutyramide” is a compound that has been studied for its potential therapeutic effects . It is related to a class of compounds known as arylpiperazines . The compound has been found to have affinity for alpha1-adrenergic receptors, which are a significant target for various neurological conditions treatment .

Scientific Research Applications

Neuroprotective Effects

This compound has been studied for its neuroprotective effects . In particular, it has been found to have protective effects against aluminium-induced neurotoxicity . The compound was found to improve short-term memory and anxiety levels in rats treated with aluminium chloride . It also showed potential in lowering acetylcholinesterase activity, which is associated with Alzheimer’s disease .

Antioxidant Activity

The compound has been found to have antioxidant activity . It was found to prevent lipid peroxidation and protein damage, and it also restored the levels of endogenous antioxidant enzymes that were altered by aluminium chloride administration .

Acetylcholinesterase Inhibition

The compound has been found to be a potential acetylcholinesterase inhibitor . Acetylcholinesterase inhibitors are used in the treatment of Alzheimer’s disease and other dementias .

Potential Use in Cancer Treatment

Some related compounds have been found to produce a loss of cell viability in MCF-10A cells, which are a type of breast cancer cell . While this specific compound has not been tested in this context, it may have similar effects.

Antifungal Activity

Related compounds have been found to have antifungal activity . However, this specific compound has not been tested for this activity.

Chemical Synthesis

This compound is used in chemical synthesis. It is available for purchase from chemical suppliers, indicating that it may be used as a starting material or intermediate in the synthesis of other compounds.

Mechanism of Action

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are the most studied GPCRs associated with numerous neurodegenerative and psychiatric conditions . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, and acts as an antagonist . This means it blocks the action of endogenous neurotransmitters, leading to various downstream effects.

Biochemical Pathways

The compound’s interaction with alpha1-adrenergic receptors affects several biochemical pathways. For instance, it can inhibit microtubule synthesis, cell cycle progression, and angiogenesis, which are critical to a tumor cell’s ability to grow and metastasize .

Pharmacokinetics

The compound exhibits acceptable pharmacokinetic properties, as supported by in silico study . The in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations identified the promising lead compounds .

Result of Action

The compound’s action results in a variety of molecular and cellular effects. For instance, it has been found to be a potential acetylcholinesterase inhibitor (AChEI), which can ameliorate the alterations induced by aluminium chloride (AlCl3) on behavioural and neurochemical indices . It can also attenuate the neurotoxic effects of AlCl3, prevent lipid peroxidation and protein damage, and restore changes in the levels of endogenous antioxidant enzymes associated with AlCl3 administration .

properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4S/c1-14(2)17(21)18-8-13-25(22,23)20-11-9-19(10-12-20)15-4-6-16(24-3)7-5-15/h4-7,14H,8-13H2,1-3H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWUVFYZUIFRDLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)isobutyramide

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